molecular formula C11H21NO3 B13068982 Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate

Cat. No.: B13068982
M. Wt: 215.29 g/mol
InChI Key: JKTMMPWAUNWHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate is an organic compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 3,3-dimethyl-2-oxobutyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-2-oxobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. This method allows for better control over reaction conditions, higher efficiency, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-2-oxobutylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is often used to study enzyme mechanisms and develop enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research .

Biological Activity

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate is a synthetic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a tert-butyl group and a carbamate functional group, which contribute to its unique biological properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where the specific values for xx, yy, zz, and ww correspond to the number of each atom in the molecular formula. The presence of the tert-butyl group enhances lipophilicity, while the carbamate functionality may influence interactions with biological targets.

The mechanism of action for this compound involves its interactions with specific biomolecules. Preliminary studies suggest that it may modulate various biochemical pathways, potentially affecting cellular functions such as apoptosis, inflammation, and cell signaling.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Neuroprotective Properties : Certain studies suggest protective effects against neurotoxicity induced by amyloid-beta peptides.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits TNF-α and IL-6 secretion
NeuroprotectiveProtects against amyloid-beta toxicity

Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, researchers found that treatment with the compound significantly decreased levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests a protective role against oxidative damage.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound. The results indicated that it effectively reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This positions it as a potential candidate for managing inflammatory conditions.

Study 3: Neuroprotection

A neuroprotective study assessed the effects of this compound on astrocytes exposed to amyloid-beta peptides. The findings revealed that the compound mitigated cell death and reduced inflammation markers associated with neurodegeneration.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethyl-2-oxobutyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h7H2,1-6H3,(H,12,14)

InChI Key

JKTMMPWAUNWHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.